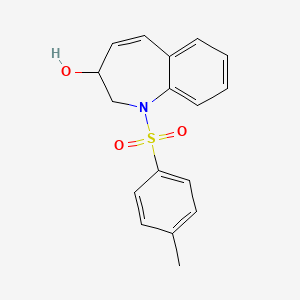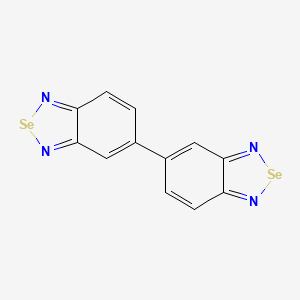
5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole is an organoselenium compound characterized by the presence of two benzoselenadiazole rings Benzoselenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole typically involves the following steps:
-
Formation of Benzoselenadiazole Rings: : The initial step involves the synthesis of benzoselenadiazole rings. This can be achieved through the cyclization of ortho-diamines with selenium dioxide (SeO₂) under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or acetic acid at elevated temperatures (80-100°C).
-
Coupling of Benzoselenadiazole Units: : The next step involves the coupling of two benzoselenadiazole units. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions typically involve the use of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., toluene) at temperatures around 100°C.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the selenium atoms. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
-
Reduction: : Reduction reactions can also occur, typically involving reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂ in aqueous or organic solvents at room temperature.
Reduction: NaBH₄ in ethanol or LiAlH₄ in ether at low temperatures.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃) at room temperature.
Major Products
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2,1,3-Benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole is used as a building block for the synthesis of more complex organ
Propiedades
Número CAS |
27206-30-0 |
|---|---|
Fórmula molecular |
C12H6N4Se2 |
Peso molecular |
364.1 g/mol |
Nombre IUPAC |
5-(2,1,3-benzoselenadiazol-5-yl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C12H6N4Se2/c1-3-9-11(15-17-13-9)5-7(1)8-2-4-10-12(6-8)16-18-14-10/h1-6H |
Clave InChI |
LKPVAMTVZFVTJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=N[Se]N=C2C=C1C3=CC4=N[Se]N=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
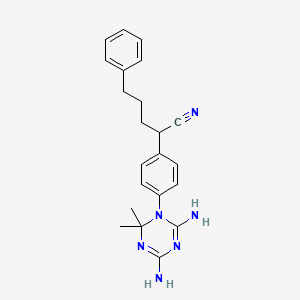
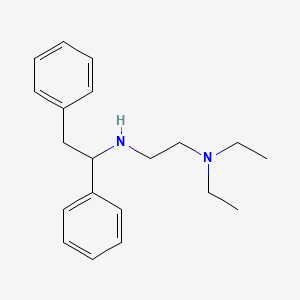
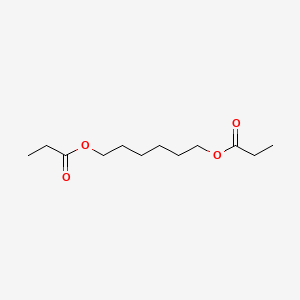
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
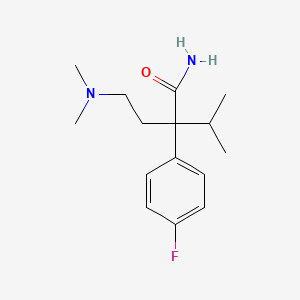
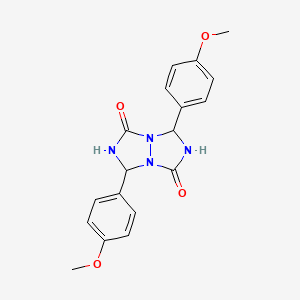
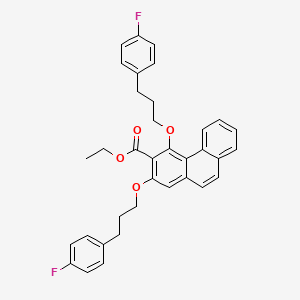
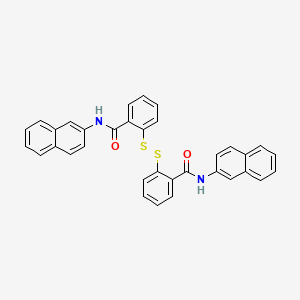
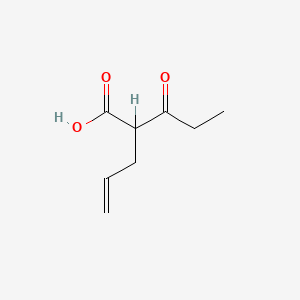
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
